molecular formula C9H12O3 B2960934 Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate CAS No. 1955506-98-5

Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B2960934
CAS No.: 1955506-98-5
M. Wt: 168.192
InChI Key: XHNOTHJTHRGVSI-UHFFFAOYSA-N
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Description

Methyl 6-oxobicyclo[221]heptane-2-carboxylate is an organic compound with the molecular formula C9H12O3 It is a bicyclic ester that features a ketone group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . Another method includes the Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones, which cleaves a C-C bond to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by Lewis acids to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters and amides.

Scientific Research Applications

Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific substitution pattern and the presence of both a ketone and an ester group. This combination of functional groups and the rigid bicyclic structure make it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H12O3C_9H_{12}O_3 and features a bicyclic structure that is essential for its biological activity. The presence of the carboxylate group enhances its solubility and reactivity, making it suitable for various biological assays. Its structural characteristics allow it to interact with biological targets effectively.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit antimicrobial activity, suggesting potential applications in developing new antibiotics.
  • Anti-inflammatory Effects : Research has shown that this compound may possess anti-inflammatory properties, contributing to its therapeutic potential in various inflammatory conditions.
  • Anti-cancer Activity : Significant interest has been directed towards its role as an anti-cancer agent, particularly in inhibiting cancer cell metastasis.

The mechanism of action for this compound involves several key biochemical pathways:

  • Receptor Antagonism : The compound acts as a selective antagonist for chemokine receptors such as CXCR2, which are implicated in cancer metastasis. For instance, studies have reported an IC50 value of 48 nM against CFPAC1 pancreatic cancer cells, demonstrating effective inhibition at low concentrations .
  • Protein Phosphatase Inhibition : Similar compounds have been identified as inhibitors of protein phosphatases, enzymes critical for cellular signaling pathways. This inhibition can lead to altered processes such as cell growth and apoptosis .

Case Studies

Several case studies have highlighted the efficacy and potential applications of this compound:

  • Study on Pancreatic Cancer : A preclinical study evaluated the anti-metastatic effects of a derivative of this compound (referred to as compound 2e). Results showed significant reductions in cell migration in Transwell assays, indicating effective modulation of the migratory capacity of CFPAC1 cells .
  • Pharmacokinetic Profile : In vivo studies demonstrated favorable absorption and distribution characteristics in rat models, with a maximum concentration (Cmax) of 2863 ng/mL observed after oral administration .

Research Findings

Recent research has focused on exploring the broader implications of this compound in various fields:

Biological Activity Target Effect Reference
AnticancerCXCR2Anti-metastatic effect (IC50 = 48 nM)
AntimicrobialVariousPotential new antibiotics
Anti-inflammatoryUnknownTherapeutic applications in inflammation

Properties

IUPAC Name

methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-9(11)7-3-5-2-6(7)8(10)4-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNOTHJTHRGVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC1C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955506-98-5
Record name methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate
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